molecular formula C9H12FNO3 B13420210 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Cat. No.: B13420210
M. Wt: 201.19 g/mol
InChI Key: DKBXREAGJFVVAP-SECBINFHSA-N
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Description

4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine compound characterized by the presence of a fluorine atom, a hydroxy group, and a methylamino group attached to a benzene ring. This compound is structurally related to adrenaline and noradrenaline, which are well-known neurotransmitters and hormones involved in the body’s fight-or-flight response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmission and its effects on biological systems.

    Medicine: Investigated for potential therapeutic applications, including as a treatment for certain neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic AMP and protein kinase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol imparts unique chemical properties, such as increased metabolic stability and altered receptor binding affinity. These characteristics make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3/t9-/m1/s1

InChI Key

DKBXREAGJFVVAP-SECBINFHSA-N

Isomeric SMILES

CNC[C@H](C1=CC(=C(C=C1F)O)O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1F)O)O)O

Origin of Product

United States

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